N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide
Overview
Description
N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C15H16Cl3NO2 It is known for its unique structure, which includes a benzyl group, a trichloroacetamide moiety, and a cyclohexyl ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide typically involves the reaction of benzylamine with trichloroacetyl chloride, followed by the introduction of the 4-oxocyclohexyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzylamine reacts with trichloroacetyl chloride in the presence of a base to form N-benzyl-2,2,2-trichloroacetamide.
Step 2: The intermediate N-benzyl-2,2,2-trichloroacetamide is then reacted with 4-oxocyclohexyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the trichloroacetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or to study protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways. The benzyl group and the cyclohexyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2,2-trichloroacetamide: Lacks the 4-oxocyclohexyl group, making it less complex and potentially less reactive.
N-benzyl-2,2,2-trichloro-N-(4-hydroxycyclohexyl)acetamide: Contains a hydroxyl group instead of a ketone, which can alter its reactivity and biological activity.
Uniqueness
N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide is unique due to the presence of both the trichloroacetamide and the 4-oxocyclohexyl groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3NO2/c16-15(17,18)14(21)19(10-11-4-2-1-3-5-11)12-6-8-13(20)9-7-12/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUBXANQQXZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N(CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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